molecular formula C8H9F3O2 B13521035 3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid

3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13521035
M. Wt: 194.15 g/mol
InChI Key: RYQWQRBBYVWHMB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)bicyclo[310]hexane-3-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound can be used in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different substituents.

    Trifluoromethyl-substituted compounds: Compounds with a trifluoromethyl group but different core structures.

Uniqueness

3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid is unique due to the combination of its bicyclic structure and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(6(12)13)2-4-1-5(4)3-7/h4-5H,1-3H2,(H,12,13)

InChI Key

RYQWQRBBYVWHMB-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)(C(=O)O)C(F)(F)F

Origin of Product

United States

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